5-Hydroxyomeprazole-13C,d2 (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

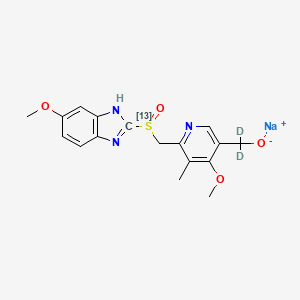

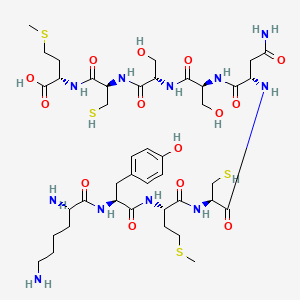

5-Hydroxyomeprazole-13C,d2 (sodium) is a stable isotope-labeled analog of 5-Hydroxyomeprazole sodium. It is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the field of drug metabolism and pharmacokinetics . This compound is a derivative of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyomeprazole-13C,d2 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxyomeprazole sodium molecule . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques to achieve the desired labeling .

Industrial Production Methods

Industrial production of 5-Hydroxyomeprazole-13C,d2 (sodium) typically involves large-scale synthesis using isotope-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyomeprazole-13C,d2 (sodium) can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior under different conditions and its interactions with other molecules.

Common Reagents and Conditions

Common reagents used in the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide) . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides .

Scientific Research Applications

5-Hydroxyomeprazole-13C,d2 (sodium) is widely used in scientific research due to its stable isotope labeling. Some of its key applications include:

Drug Metabolism Studies: It is used as a tracer to study the metabolic pathways and pharmacokinetics of omeprazole and its derivatives.

Pharmacokinetic Studies: The compound helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Biological Research: It is used in studies involving enzyme kinetics and protein-ligand interactions.

Industrial Applications: The compound is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of 5-Hydroxyomeprazole-13C,d2 (sodium) is similar to that of omeprazole. It inhibits the proton pump (H+/K±ATPase) in the parietal cells of the stomach, reducing the secretion of gastric acid . The stable isotope labeling allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .

Comparison with Similar Compounds

Similar Compounds

5-Hydroxyomeprazole sodium: The non-labeled version of the compound.

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

5-Hydroxyomeprazole-d3: Another deuterated analog of 5-Hydroxyomeprazole.

Uniqueness

5-Hydroxyomeprazole-13C,d2 (sodium) is unique due to its dual labeling with carbon-13 and deuterium. This dual labeling enhances its utility in metabolic and pharmacokinetic studies, providing more detailed and accurate data compared to non-labeled or singly labeled compounds .

Properties

Molecular Formula |

C17H18N3NaO4S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

sodium;dideuterio-[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate |

InChI |

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1/i8D2,17+1; |

InChI Key |

VZCHYRCJHZQAPP-DHMCOIFHSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CN=C(C(=C1OC)C)CS(=O)[13C]2=NC3=C(N2)C=C(C=C3)OC)[O-].[Na+] |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

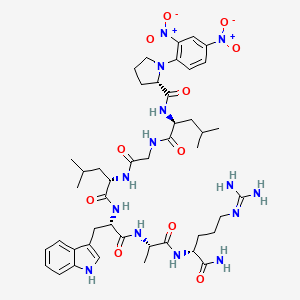

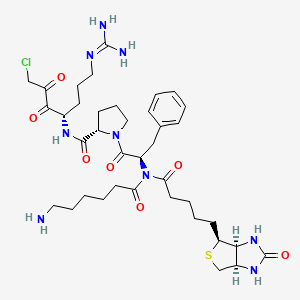

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)

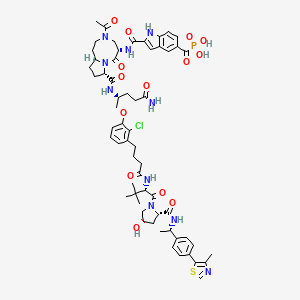

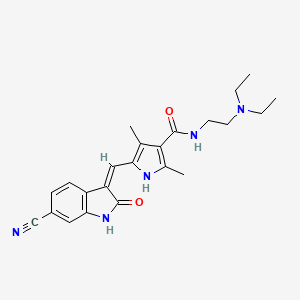

![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)

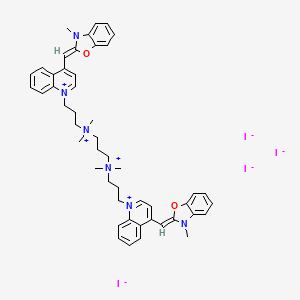

![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)

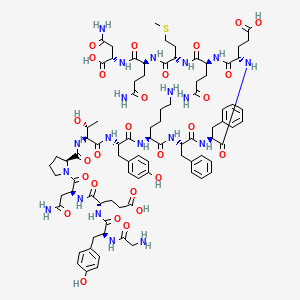

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)